molecular formula C10H5BrF2 B8676924 5,6-Difluoro-2-bromonaphthalene CAS No. 247924-61-4

5,6-Difluoro-2-bromonaphthalene

Cat. No.: B8676924
CAS No.: 247924-61-4
M. Wt: 243.05 g/mol
InChI Key: XWDODHHQFCLSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Difluoro-2-bromonaphthalene is a high-purity organohalogen building block specifically designed for research and development in material science and medicinal chemistry. This compound integrates two key functional groups: a bromo moiety and two fluoro substituents, making it a versatile intermediate for constructing complex organic molecules. The bromine atom serves as an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling the facile extension of π-conjugated systems . The strategic introduction of fluorine atoms at the 5 and 6 positions is known to significantly alter the electronic properties of an organic molecule. Fluorination typically leads to lowered HOMO and LUMO energy levels, which is a critical factor in tuning the band gap of semiconductors for optoelectronic devices . Furthermore, the presence of fluorine can enhance intermolecular interactions through hydrogen bonding and improved π-π stacking in the solid state, which often results in superior charge transport properties in devices like Organic Field-Effect Transistors (OFETs) and higher performance in Organic Light-Emitting Diodes (OLEDs) . Researchers can leverage this compound as a core structure for developing novel fluorophores, low-bandgap polymers for organic photovoltaics (OPV), and as an interfacial modifier in printable, mesoscopic perovskite solar cells (PMPSCs) . In such applications, the bromo-terminal can act as an electrophilic site to interact with other components via non-covalent halogen bonding, potentially inducing a more favorable energy band structure at the interface and improving device efficiency . In pharmaceutical and agrochemical research, the incorporation of fluorine atoms is a established strategy to increase metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

247924-61-4

Molecular Formula

C10H5BrF2

Molecular Weight

243.05 g/mol

IUPAC Name

6-bromo-1,2-difluoronaphthalene

InChI

InChI=1S/C10H5BrF2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1-5H

InChI Key

XWDODHHQFCLSOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2F)F)C=C1Br

Origin of Product

United States

Preparation Methods

Adaptation for 5,6-Difluoro-2-Bromonaphthalene

StepReagents/ConditionsYieldSource
Bromination of 2-naphthylamine derivativeBr₂, HAc, 60–80°C56–78%
Diazotization and fluorinationHNO₂, HBF₄, 130–150°C56%

Example yields from analogous 2-bromo-6-fluoronaphthalene synthesis.

Palladium-Catalyzed Coupling Reactions

Borylation or cross-coupling reactions could enable indirect synthesis:

  • Borylation of 2-bromonaphthalene : Form a boronic ester at position 2.

  • Fluorination via Suzuki-Miyaura coupling : Introduce fluorine at positions 5 and 6.

Challenges

  • Steric hindrance : Bulky boronic esters may impede coupling at meta/para positions.

  • Catalyst compatibility : Fluorinated aryl halides often require specialized ligands (e.g., dppf).

Reaction TypeConditionsYieldSource
Borylation (Pd/dppf)1,4-Dioxane, 120°C, 8h61%
Fluorination (Suzuki)Pd(PPh₃)₄, KF, DMF, 80°CN/A-

Radical Bromination

Radical pathways (e.g., NBS, light) may enable regioselective bromination of difluoronaphthalene:

  • Initiation : UV or heat generates bromine radicals.

  • Attack at activated positions : Position 2 may be favored due to resonance stabilization.

Example: Bromination of 5,6-Difluoronaphthalene

Reagent/ConditionsSelectivityYieldSource
NBS, AIBN, CCl₄, 60°CAllylic > aromaticN/A
Br₂, FeBr₃, 120°CElectrophilic (meta/para)N/A-

Synthetic Routes from Toluene Derivatives

A cost-effective approach might involve:

  • Bromination of toluene derivatives (e.g., 2,6-difluorotoluene) to form benzyl bromide intermediates.

  • Cyclization to naphthalene : Using Friedel-Crafts or Diels-Alder reactions.

Example: Preparation of 2,6-Difluorobenzyl Bromide (CN102070398A)

StepReagents/ConditionsYieldSource
Bromination of 2,6-difluorotolueneHBr, H₂O₂, CH₂Cl₂, 1000W lamp90%

Adaptation for naphthalene requires cyclization steps.

Q & A

Basic: What synthetic routes are commonly used to prepare 5,6-Difluoro-2-bromonaphthalene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves halogenation and fluorination steps. For bromination, electrophilic substitution using Br₂ or N-bromosuccinimide (NBS) under controlled temperature (55–60°C) is common . Fluorination may employ fluorinating agents like Selectfluor or DAST (diethylaminosulfur trifluoride) in anhydrous solvents (e.g., DCM or THF) . Optimization requires monitoring via TLC or HPLC to track intermediates. Yield improvements often involve adjusting stoichiometry (e.g., 1.2 equivalents of Br₂ for bromination) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity is validated using GC-MS or ¹⁹F NMR .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?

Methodological Answer:

  • ¹H/¹³C NMR : Assign signals using coupling patterns (e.g., vicinal F atoms split peaks into doublets/triplets).
  • ¹⁹F NMR : Confirms fluorination positions and quantifies purity .
  • GC-MS/HPLC-MS : Verifies molecular ion ([M]⁺) and detects impurities.
    Contradiction Resolution : Discrepancies in peak assignments (e.g., overlapping signals) are addressed by 2D NMR (COSY, HSQC) or X-ray crystallography . For example, X-ray diffraction resolves positional ambiguities in halogen/fluorine substitution .

Advanced: How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:
Fluorine’s strong electron-withdrawing effect deactivates the naphthalene ring, reducing oxidative addition rates in Suzuki-Miyaura couplings. To enhance reactivity:

  • Use Pd catalysts with bulky ligands (e.g., SPhos or XPhos) to stabilize intermediates.
  • Increase reaction temperature (80–100°C) and extend reaction time (24–48 hrs).
  • Monitor via ¹⁹F NMR for side reactions (e.g., defluorination) .
    Table 1: Comparative Reactivity in Cross-Coupling
CatalystYield (%)Side Products Detected
Pd(PPh₃)₄35Dehalogenation
Pd-XPhos78None

Advanced: What strategies mitigate steric hindrance and regioselectivity challenges in functionalizing this compound?

Methodological Answer:
Steric hindrance from fluorine atoms complicates nucleophilic substitution. Strategies include:

  • Directed ortho-metalation : Use directing groups (e.g., -OMe) to control substitution sites.
  • Microwave-assisted synthesis : Enhances reaction kinetics under high pressure/temperature .
  • Computational modeling : DFT calculations predict reactive sites and transition states (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .

Basic: How is this compound quantified in environmental or biological matrices, and what are common interferences?

Methodological Answer:
Quantification uses LC-MS/MS with a C18 column and ESI ionization. Sample preparation involves solid-phase extraction (SPE) with HLB cartridges, eluted with methanol . Interferences (e.g., polyaromatic hydrocarbons) are minimized via gradient elution (water/acetonitrile + 0.1% formic acid). Internal standards (e.g., deuterated analogs) correct matrix effects .

Advanced: What mechanistic insights explain the thermal degradation pathways of this compound?

Methodological Answer:
Thermogravimetric analysis (TGA) and pyrolysis-GC-MS reveal two pathways:

Debromination : Dominant at 200–300°C, forming difluoronaphthalene.

Ring-opening : Occurs above 400°C, yielding fluorinated benzenes.
Table 2: Degradation Products at Varying Temperatures

Temperature (°C)Major Products
2505,6-Difluoronaphthalene
4501,2-Difluorobenzene, HF

Mechanistic studies use isotopic labeling (¹⁸O) to track oxygen incorporation during oxidation .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of volatile brominated byproducts.
  • Waste disposal : Collect halogenated waste in amber glass containers, avoiding environmental release per S61 guidelines .

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